molecular formula C19H17ClN2O4S B2601463 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1705796-37-7

3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No.: B2601463
CAS No.: 1705796-37-7
M. Wt: 404.87
InChI Key: YFJQYUBJJXGTOO-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridin-2-yloxybenzyl intermediate: This step involves the reaction of 2-hydroxypyridine with a benzyl halide under basic conditions to form the pyridin-2-yloxybenzyl intermediate.

    Sulfonamide formation: The intermediate is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine moiety and the sulfonamide group.

    Coupling reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methoxy-2-methylpyridine N-oxide: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    N-(pyridin-2-yl)amides: These compounds have a similar pyridine moiety but differ in their overall structure and functional groups.

Uniqueness

3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is unique due to its combination of aromatic rings, sulfonamide group, and pyridine moiety, which confer specific chemical and biological properties that are not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-25-18-9-8-16(12-17(18)20)27(23,24)22-13-14-5-4-6-15(11-14)26-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJQYUBJJXGTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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